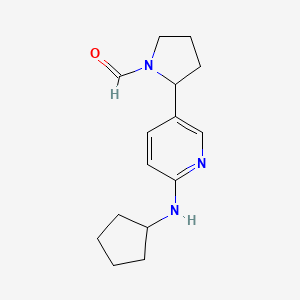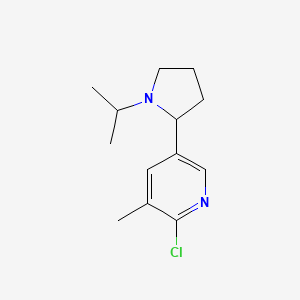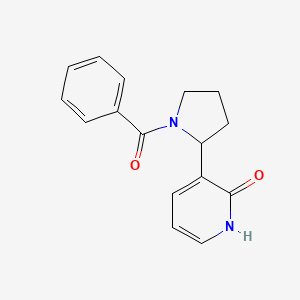
3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンは、ピロリジン環がピリジノン部分に融合したヘテロ環式化合物です。
製法
合成経路と反応条件
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンの合成は、通常、2-ピリドンとベンゾイル置換ピロリジンの反応を伴います。反応条件には、ピリドンの脱プロトン化にナトリウムヒドリドや炭酸カリウムなどの塩基を使用することが多く、ベンゾイル置換ピロリジンに対する求核攻撃を促進します。反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模です。連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の生成物が高純度で得られます。
化学反応解析
反応の種類
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化された誘導体を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用することによって行うことができ、ベンゾイル基の還元につながります。
置換: 求核置換反応は、ピリジノン環で起こり、アミンやチオールなどの求核試薬が脱離基を置換します。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 炭素担持パラジウムを触媒とする水素ガス。
置換: ナトリウムヒドリドなどの塩基の存在下でのアミンやチオールなどの求核試薬。
生成される主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: ベンゾイル基が水素化された還元誘導体。
置換: ピリジノン環にさまざまな求核試薬が結合した置換誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with a benzoyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridone, facilitating nucleophilic attack on the benzoyl-substituted pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated benzoyl groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridinone ring.
科学的研究の応用
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンは、いくつかの科学研究における応用があります。
化学: より複雑なヘテロ環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗ウイルス作用などの潜在的な生物学的活性を研究されています。
医学: 特に新薬開発における薬理学的薬剤としての可能性が調査されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
作用機序
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子相互作用は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
2-(ピリジン-2-イル)ピリミジン: ピリジン環がピリミジン部分に融合した別のヘテロ環式化合物。
1-ベンゾイルピロリジン: ベンゾイル基がピロリジン環に結合したより単純な化合物。
ピリジン-2(1H)-オン: ベンゾイル-ピロリジン置換のない化合物の基本構造。
独自性
3-(1-ベンゾイルピロリジン-2-イル)ピリジン-2(1H)-オンは、ベンゾイル-ピロリジン基とピリジノン環の特定の組み合わせによってユニークです。この構造は、さまざまな研究や産業における応用にとって貴重な、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine moiety.
1-Benzoylpyrrolidine: A simpler compound with a benzoyl group attached to a pyrrolidine ring.
Pyridin-2(1H)-one: The core structure of the compound without the benzoyl-pyrrolidine substitution.
Uniqueness
3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one is unique due to its specific combination of a benzoyl-pyrrolidine group with a pyridinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
3-(1-benzoylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15-13(8-4-10-17-15)14-9-5-11-18(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,17,19) |
InChIキー |
IYJYTGKUEIMYAM-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




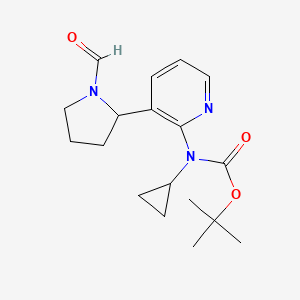


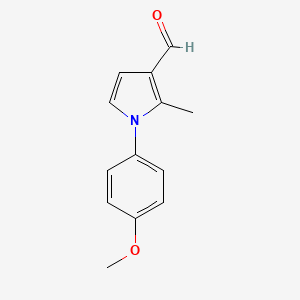
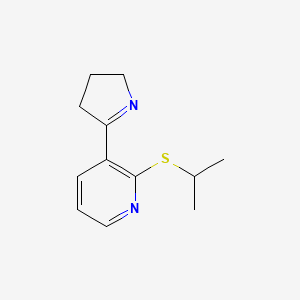


![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)


